molecular formula C15H17NO5 B2941617 (3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2248318-09-2

(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No. B2941617
CAS RN: 2248318-09-2
M. Wt: 291.303
InChI Key: VFPBWIHKCXVWFS-IUODEOHRSA-N
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Description

The compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. The presence of the carboxylic acid group (-COOH) and the phenylmethoxycarbonyl group (-C(=O)OCH2C6H5) suggests that this compound might exhibit properties typical of these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a cyclization reaction, followed by functionalization to introduce the carboxylic acid and phenylmethoxycarbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered pyrrole ring, a carboxylic acid group, and a phenylmethoxycarbonyl group .


Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The carboxylic acid group might undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make it acidic, and the aromatic ring might contribute to its stability .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and investigating its biological activity if it’s a drug .

properties

IUPAC Name

(3aR,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13(18)15-9-16(6-12(15)8-20-10-15)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPBWIHKCXVWFS-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@]2(CN1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3aR,6aR)-5-[(benzyloxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

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